molecular formula C6H8ClN3O2 B13896286 6,7-Dihydro-5H-pyrrolo[2,1-C][1,2,4]triazole-7-carboxylic acid hydrochloride

6,7-Dihydro-5H-pyrrolo[2,1-C][1,2,4]triazole-7-carboxylic acid hydrochloride

Cat. No.: B13896286
M. Wt: 189.60 g/mol
InChI Key: KJKJEYQVYVNYDG-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrrolo[2,1-C][1,2,4]triazole-7-carboxylic acid hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique triazole ring structure, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-5H-pyrrolo[2,1-C][1,2,4]triazole-7-carboxylic acid hydrochloride typically involves a multi-step process. One common method includes the following steps:

    Etherification: The initial step involves the etherification of a suitable precursor.

    Hydrazonation: This is followed by hydrazonation, where hydrazine is introduced to form a hydrazone intermediate.

    Cyclization: The hydrazone intermediate undergoes cyclization to form the triazole ring.

    Reduction: Finally, the compound is reduced to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to scale up the synthesis process efficiently.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-pyrrolo[2,1-C][1,2,4]triazole-7-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

6,7-Dihydro-5H-pyrrolo[2,1-C][1,2,4]triazole-7-carboxylic acid hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,7-Dihydro-5H-pyrrolo[2,1-C][1,2,4]triazole-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydro-5H-pyrrolo[2,1-C][1,2,4]triazole-7-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of a carboxylic acid group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C6H8ClN3O2

Molecular Weight

189.60 g/mol

IUPAC Name

6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H7N3O2.ClH/c10-6(11)4-1-2-9-3-7-8-5(4)9;/h3-4H,1-2H2,(H,10,11);1H

InChI Key

KJKJEYQVYVNYDG-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=NN=C2C1C(=O)O.Cl

Origin of Product

United States

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